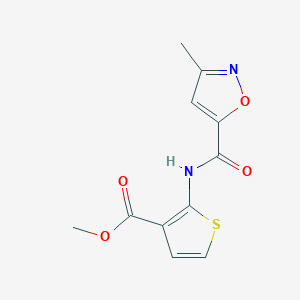
Methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate, also known as MICT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate and its derivatives exhibit a broad range of applications in chemical synthesis and functionalization, leveraging their unique structural properties for the development of novel compounds. For instance, bidentate auxiliaries derived from isoxazole-3-carboxamide moieties have been utilized in palladium-catalyzed C(sp(3))-H bond activation, highlighting their role in selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives to produce γ-substituted non-natural amino acids (Pasunooti et al., 2015). Similarly, the synthesis and characterization of isoxazole amino esters underscore the potential of these compounds in creating structurally complex and diverse chemical entities (Smith et al., 1991).
Catalytic Applications and Material Development
The research into methyl isoxazoleazepines as inhibitors of BET is a testament to the potential of these compounds in therapeutic applications, demonstrating potent inhibition of bromodomains within the BET family (Hewitt et al., 2015). Additionally, the development of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates highlights their utility in environmental remediation and sensing, offering efficient luminescent sensory materials for detecting contaminants like Hg(II), Cu(II), and Cr(VI) (Zhao et al., 2017).
Advances in Drug Discovery and Development
In the realm of drug discovery, the synthesis of thiophene-based pyrazole amides through various catalytic approaches has been explored for their potential in medicinal chemistry, focusing on structural features and nonlinear optical properties to understand their reactivity and stability (Kanwal et al., 2022). This research exemplifies the intricate relationship between chemical structure and biological activity, paving the way for the development of novel therapeutic agents.
Novel Synthetic Methodologies
Emerging synthetic methodologies leveraging the properties of methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate derivatives have been instrumental in expanding the toolkit of organic synthesis. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization showcases innovative approaches to creating complex molecules with potential applications in pharmaceuticals and materials science (Serebryannikova et al., 2019).
Eigenschaften
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-5-8(17-13-6)9(14)12-10-7(3-4-18-10)11(15)16-2/h3-5H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEFBYFVXVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

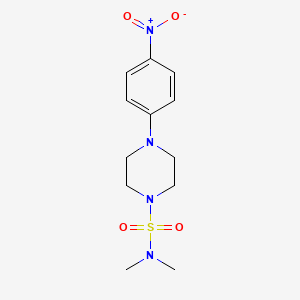
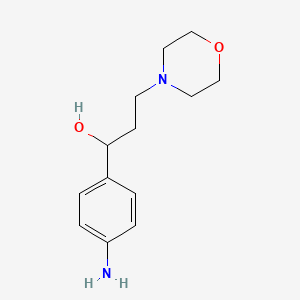
![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)
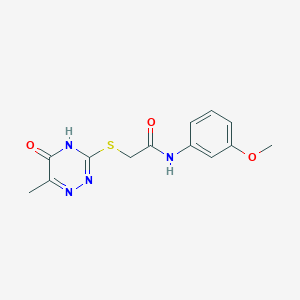
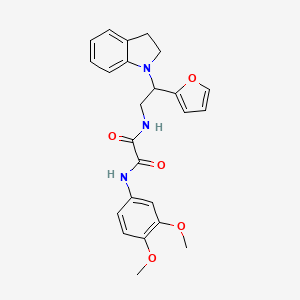

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)
![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)
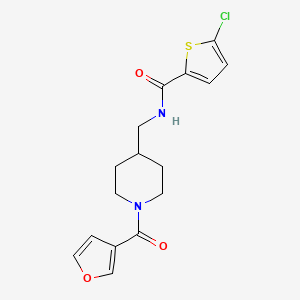
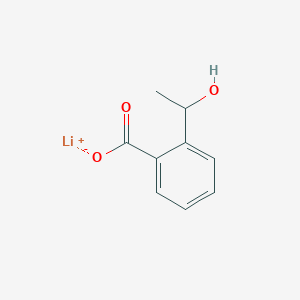
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)